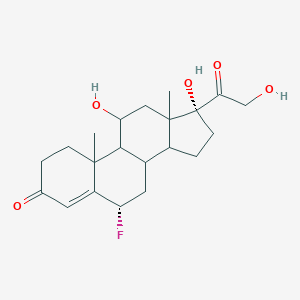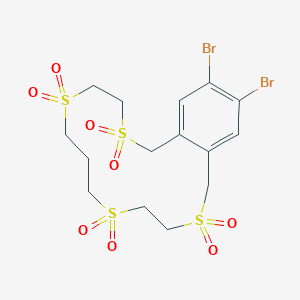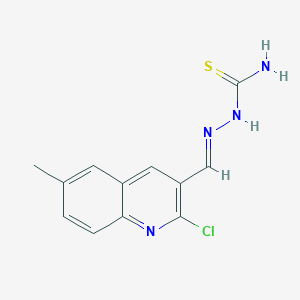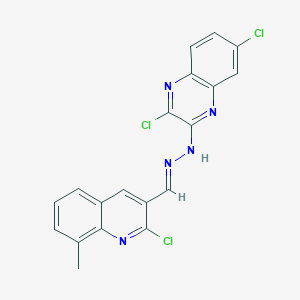
7-methoxy-2H-1,4-benzothiazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-2H-1,4-benzothiazin-3-amine, also known as BM212, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzothiazinones, which are known for their diverse biological activities. BM212 has been shown to possess potent antimycobacterial activity, making it a promising candidate for the treatment of tuberculosis and other mycobacterial infections.
Mechanism of Action
The exact mechanism of action of 7-methoxy-2H-1,4-benzothiazin-3-amine is not fully understood, but it is believed to target the mycobacterial cell wall by inhibiting the biosynthesis of mycolic acids, which are essential components of the cell wall. This leads to disruption of the cell wall structure and ultimately cell death.
Biochemical and Physiological Effects:
7-methoxy-2H-1,4-benzothiazin-3-amine has been shown to exhibit low toxicity in vitro and in vivo, with no significant adverse effects reported in animal studies. In addition to its antimycobacterial activity, 7-methoxy-2H-1,4-benzothiazin-3-amine has also been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of other diseases such as cancer and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 7-methoxy-2H-1,4-benzothiazin-3-amine is its potent antimycobacterial activity, which makes it a promising candidate for the treatment of tuberculosis and other mycobacterial infections. However, one of the limitations of 7-methoxy-2H-1,4-benzothiazin-3-amine is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 7-methoxy-2H-1,4-benzothiazin-3-amine. One area of interest is the development of novel formulations or delivery methods to improve its solubility and bioavailability. Another area of interest is the investigation of its potential therapeutic applications beyond antimycobacterial activity, such as its antioxidant and anti-inflammatory properties. Finally, further studies are needed to elucidate the exact mechanism of action of 7-methoxy-2H-1,4-benzothiazin-3-amine and to identify potential drug targets for the development of new antimycobacterial agents.
Synthesis Methods
7-methoxy-2H-1,4-benzothiazin-3-amine can be synthesized through a multistep process involving the condensation of 2-aminothiophenol with 2-chloro-4-methoxybenzaldehyde, followed by cyclization and subsequent reduction. The final product is obtained as a yellow solid with a melting point of 250-252°C.
Scientific Research Applications
7-methoxy-2H-1,4-benzothiazin-3-amine has been extensively studied for its antimycobacterial activity, with several studies reporting its potent inhibitory effects against Mycobacterium tuberculosis, the causative agent of tuberculosis. In addition, 7-methoxy-2H-1,4-benzothiazin-3-amine has also been shown to possess activity against other mycobacterial species, including Mycobacterium avium and Mycobacterium smegmatis.
properties
Product Name |
7-methoxy-2H-1,4-benzothiazin-3-amine |
|---|---|
Molecular Formula |
C9H10N2OS |
Molecular Weight |
194.26 g/mol |
IUPAC Name |
7-methoxy-2H-1,4-benzothiazin-3-amine |
InChI |
InChI=1S/C9H10N2OS/c1-12-6-2-3-7-8(4-6)13-5-9(10)11-7/h2-4H,5H2,1H3,(H2,10,11) |
InChI Key |
NIUQTDFBHDZETA-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(CS2)N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(CS2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene](/img/structure/B304571.png)

![N-decyl-N-[4,5-dicyano-2-({decyl[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]-4-methylbenzenesulfonamide](/img/structure/B304574.png)

![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304576.png)

![(6E)-6-[[2-[3-(2-hydroxyethylsulfanyl)quinoxalin-2-yl]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304583.png)
![(3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone](/img/structure/B304584.png)
![[3-(5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304585.png)
![N'-[(4-chloro-2H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304588.png)

![8-nitro-5-(2-oxo-2-phenylethyl)-1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304592.png)
![4,8-Dichloro-1-(2-chloro-8-methyl-3-quinolinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B304593.png)
![2-[4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-N'-[(3-chloro-2-quinoxalinyl)methylene]acetohydrazide](/img/structure/B304594.png)